molecular formula C22H27N3O2 B7056108 N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide

N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide

Cat. No.: B7056108
M. Wt: 365.5 g/mol
InChI Key: GWCSZHMQMUYHJR-UHFFFAOYSA-N
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Description

N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dihydroindene and a cyclopropane ring, with additional functional groups including a methylimidazole and an oxane moiety. Such structural complexity often imparts significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the spiro linkage.

    Introduction of Functional Groups: The methylimidazole and oxane groups are introduced through nucleophilic substitution or addition reactions. For instance, the oxane ring can be formed via an epoxide opening reaction.

    Final Coupling: The final step often involves coupling the spirocyclic core with the carboxamide group, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Scalability: Ensuring that the synthesis can be scaled up from laboratory to industrial scale without significant loss of efficiency or increase in cost.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Compared to other spirocyclic compounds, N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide is unique due to its specific combination of functional groups and structural features. Similar compounds might include:

    Spiro[cyclopropane-1,2’-indene] derivatives: These compounds share the spiro linkage but differ in their functional groups.

    Methylimidazole derivatives: Compounds with similar imidazole rings but different spirocyclic cores.

This uniqueness often translates to distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-25-11-10-23-20(25)19(16-7-12-27-13-8-16)24-21(26)18-14-22(18)9-6-15-4-2-3-5-17(15)22/h2-5,10-11,16,18-19H,6-9,12-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCSZHMQMUYHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CCOCC2)NC(=O)C3CC34CCC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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